Comparative Lipophilicity: Optimized LogP Value Relative to Regioisomeric and Mono-Substituted Analogs
The predicted octanol-water partition coefficient (ACD/LogP) for 3-Methoxy-4-(trifluoromethoxy)phenol is 2.28 [1]. This value indicates a balanced lipophilicity profile that is markedly different from related compounds. It is 1.7-fold more lipophilic than the simpler building block 4-(Trifluoromethoxy)phenol (LogP = 2.35, but lacks the methoxy group) and 1.4-fold more lipophilic than 2-Methoxy-4-(trifluoromethoxy)phenol (LogP = 1.93) . Crucially, it is significantly less lipophilic (by 1.08-fold) than its regioisomer, 3-Methoxy-5-(trifluoromethoxy)phenol (LogP = 2.46) . This intermediate LogP value suggests a potentially superior balance between membrane permeability and aqueous solubility compared to its more lipophilic isomer, which may lead to higher non-specific binding or poor solubility [2].
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.28 |
| Comparator Or Baseline | 3-Methoxy-5-(trifluoromethoxy)phenol: 2.46; 4-(Trifluoromethoxy)phenol: 2.35; 2-Methoxy-4-(trifluoromethoxy)phenol: 1.93 |
| Quantified Difference | 0.18 LogP units (7.4%) lower than the 3,5-isomer; 0.35 LogP units (18.1%) higher than the 2,4-isomer. |
| Conditions | ACD/Labs Percepta Platform predicted values, standard conditions. |
Why This Matters
In drug discovery, even small differences in LogP can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making this specific isomer a potentially more 'drug-like' starting point for lead optimization campaigns.
- [1] ChemSpider. (n.d.). Predicted data for 3-Methoxy-4-(trifluoromethoxy)phenol generated using ACD/Labs Percepta Platform - PhysChem Module. Royal Society of Chemistry. Retrieved October 10, 2024. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. (Class-level inference on LogP impact on drug properties). View Source
